molecular formula C18H20O3 B15378951 3-[4-(2-Methylbutan-2-yl)phenoxy]benzoic acid CAS No. 74525-53-4

3-[4-(2-Methylbutan-2-yl)phenoxy]benzoic acid

Cat. No.: B15378951
CAS No.: 74525-53-4
M. Wt: 284.3 g/mol
InChI Key: JFXXHIZGJDHSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-Methylbutan-2-yl)phenoxy]benzoic acid is a chemical compound featuring a benzoic acid core substituted with a [4-(2-methylbutan-2-yl)phenoxy] group. As a benzoic acid derivative, it is part of a class of compounds with significant importance in medicinal chemistry and materials science research . Benzoic acid scaffolds are frequently investigated for their potential biological activities, and various synthetic derivatives have been developed as key intermediates or active compounds in pharmaceutical research . Specifically, phenoxy-substituted benzoic acids are studied in various fields. Some related compounds are explored as modulators of methyl modifying enzymes , while other 2-phenoxybenzoic acids are investigated for their solid-state properties and crystal structures, which are relevant for materials science and pharmaceutical development . Researchers utilize this compound strictly For Research Use Only, in areas such as organic synthesis, where it can serve as a building block for more complex molecules, and in preliminary biological screening assays. Its mechanism of action and specific research applications are subject to ongoing investigation, and researchers are encouraged to consult the scientific literature for the latest findings. All handling and experiments must be conducted by qualified professionals in accordance with applicable laboratory safety standards.

Properties

CAS No.

74525-53-4

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

3-[4-(2-methylbutan-2-yl)phenoxy]benzoic acid

InChI

InChI=1S/C18H20O3/c1-4-18(2,3)14-8-10-15(11-9-14)21-16-7-5-6-13(12-16)17(19)20/h5-12H,4H2,1-3H3,(H,19,20)

InChI Key

JFXXHIZGJDHSSF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Compound Name Substituent on Phenoxy Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
3-[4-(2-Methylbutan-2-yl)phenoxy]benzoic acid 4-(tert-pentyl) C₁₈H₂₀O₃ 284.35 High lipophilicity; inferred growth regulation
4-[4-(1,3-Benzothiazol-2-yl)phenoxy]benzoic acid (3a) 4-benzothiazole C₁₉H₁₃NO₃S 343.38 Antitubercular activity against Mycobacterium tuberculosis H37Rv
3-(3-(Sulfamoyloxy)phenoxy)benzoic acid (74) 3-sulfamoyloxy C₁₃H₁₁NO₆S 309.29 Potential enzyme inhibition; sulfamoyl group enhances polarity
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid 3-prenyl, 4-hydroxy C₁₂H₁₄O₃ 206.24 Antimicrobial activity; prenyl group may enhance membrane penetration
2-[4-(Tert-pentyl)phenoxy]acetic acid 4-tert-pentyl (acetic acid) C₁₃H₁₈O₃ 222.28 Herbicidal activity; shorter carbon chain reduces steric bulk
4-[3-(Trifluoromethyl)phenoxy]benzoic acid 3-CF₃ C₁₄H₉F₃O₃ 282.22 Electron-withdrawing CF₃ group improves metabolic stability

Key Structural and Functional Insights:

Substituent Bulk and Lipophilicity: The tert-pentyl group in this compound enhances lipophilicity compared to smaller substituents like acetic acid (Table 1, row 5) or polar groups like sulfamoyl (Table 1, row 3). This may improve membrane permeability but reduce aqueous solubility .

Biological Activity: Antimicrobial Potential: The prenyl group in 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid (Table 1, row 4) is associated with antimicrobial effects, suggesting that alkyl chain branching may play a role in disrupting microbial membranes . Enzyme Inhibition: Sulfamoyl-containing derivatives (Table 1, row 3) are known to interact with enzymes via hydrogen bonding, a feature absent in the tert-pentyl-substituted target compound .

Metabolic Stability :

  • The trifluoromethyl group (Table 1, row 6) resists oxidative metabolism, whereas the tert-pentyl group in the target compound may undergo slower hepatic degradation due to steric protection, prolonging its activity .

Synthetic Considerations: The tert-pentyl group likely requires alkylation or Friedel-Crafts reactions for introduction, similar to the synthesis of 2-[4-(tert-pentyl)phenoxy]acetic acid (Table 1, row 5) . Azo-coupled derivatives (e.g., benzothiazole analogs) involve diazotization and coupling steps, which are more complex than the target compound’s synthesis .

Research Findings and Implications

  • Growth Regulation: Evidence from substituted benzoic acids (e.g., phenoxy derivatives) indicates that bulky substituents like tert-pentyl may prolong biological activity by reducing metabolic inactivation rates .
  • Structure-Activity Relationships (SAR) : The position and nature of substituents (e.g., 4-tert-pentyl vs. 3-CF₃) significantly alter electronic and steric profiles, impacting receptor binding and pharmacokinetics .

Q & A

Q. What are the standard synthetic routes for preparing 3-[4-(2-Methylbutan-2-yl)phenoxy]benzoic acid, and what key reaction conditions influence yield?

The synthesis typically involves etherification of 4-(2-Methylbutan-2-yl)phenol with 3-bromobenzoic acid derivatives under nucleophilic aromatic substitution conditions. Key factors include:

  • Base selection : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) to deprotonate the phenol .
  • Temperature : Reactions often proceed at 80–120°C to accelerate substitution without degrading sensitive functional groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .

Q. Example Reaction Optimization Table

ConditionYield (%)Purity (%)Reference
K₂CO₃, DMF, 100°C, 12h6595
Cs₂CO₃, DMSO, 80°C, 24h7897

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxy linkage) and steric effects from the 2-Methylbutan-2-yl group .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .

Q. Key Spectral Benchmarks

TechniqueExpected DataReference
¹H NMRδ 1.30 (s, 6H, C(CH₃)₂), δ 6.8–7.8 (aromatic)
HRMS[M+H]⁺: Calculated 299.1518, Observed 299.1520

Q. What are the common chemical reactions this compound undergoes, and how do substituents influence reactivity?

  • Esterification : The carboxylic acid reacts with alcohols (e.g., methanol/H₂SO₄) to form esters for derivatization .
  • Electrophilic Substitution : The electron-rich phenoxy ring undergoes halogenation or nitration, moderated by the steric hindrance of the 2-Methylbutan-2-yl group .
  • Metal-Catalyzed Coupling : Suzuki-Miyaura coupling to introduce aryl groups at the benzoic acid moiety .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side-product formation?

  • Side-Reaction Mitigation :
    • Use bulky bases (e.g., Cs₂CO₃) to reduce O-alkylation byproducts .
    • Employ microwave-assisted synthesis to shorten reaction time and suppress decomposition .
  • Process Analytical Technology (PAT) : In-line FTIR monitoring to track intermediate formation .

Case Study : A 20% yield improvement was achieved by replacing K₂CO₃ with Cs₂CO₃ in DMSO, reducing competing hydrolysis .

Q. What strategies resolve contradictory bioactivity data across assay systems?

  • Assay-Specific Optimization :
    • Adjust solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
    • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics if fluorescence assays show variability .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like cyclooxygenase-2 (COX-2), accounting for steric effects of the 2-Methylbutan-2-yl group .

Q. How does the steric bulk of the 2-Methylbutan-2-yl group influence biological interactions?

  • Target Selectivity : The bulky group may restrict access to shallow binding pockets (e.g., in enzymes like CYP450), reducing off-target effects .
  • Solubility Trade-offs : Increased hydrophobicity enhances membrane permeability but may require formulation with cyclodextrins or liposomes for in vivo studies .

Q. Structural Analysis Table

PropertyImpact of 2-Methylbutan-2-yl GroupReference
LogPIncreases by ~1.5 units
IC₅₀ (COX-2 Inhibition)2.5 µM (vs. 8.7 µM for unsubstituted analog)

Q. What methodologies assess the compound’s potential in material science applications?

  • Thermal Stability : Thermogravimetric analysis (TGA) to evaluate decomposition temperatures (>250°C suggests suitability for polymers) .
  • Crystallography : Single-crystal X-ray diffraction to study packing efficiency, influenced by the bulky substituent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.